Diethyl 4-aminoisophthalate
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Overview
Description
Diethyl 4-aminoisophthalate is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with ethanol, and an amino group is introduced at the para position relative to one of the ester groups. This compound is primarily used in research and development within the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-aminoisophthalate can be synthesized through the esterification of 4-aminoisophthalic acid with ethanol in the presence of a strong acid catalyst . The reaction typically involves refluxing the reactants to drive the esterification to completion. Another method involves the reduction of nitro derivatives of isophthalic acid esters using reducing agents like sodium dithionite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-aminoisophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: The original amino compound.
Substitution: Various acylated and sulfonylated derivatives.
Scientific Research Applications
Diethyl 4-aminoisophthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of diethyl 4-aminoisophthalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids and alcohols .
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-aminoisophthalate: Similar structure but with the amino group at the meta position.
Dimethyl 4-aminoisophthalate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 4-nitroisophthalate: Similar structure but with a nitro group instead of an amino group.
Uniqueness
Diethyl 4-aminoisophthalate is unique due to the position of the amino group, which influences its reactivity and the types of reactions it can undergo. Its specific structure makes it a valuable intermediate in the synthesis of various organic compounds and materials .
Biological Activity
Diethyl 4-aminoisophthalate (DEAP) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DEAP, detailing its mechanisms, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a central benzene ring with an amino group (NH₂) at the 4th position and two ester groups (COOCH₂CH₃) at the 1st and 3rd positions. This structure allows for various chemical reactions due to the presence of reactive functional groups, which can interact with biological systems in significant ways .
Mechanisms of Biological Activity
The biological activity of DEAP is primarily attributed to its ability to interact with enzymes and other biomolecules. The compound's amino group can participate in hydrogen bonding and nucleophilic reactions, while the ester groups may undergo hydrolysis, affecting its reactivity and biological role.
Enzyme Interaction Studies
Research has indicated that DEAP can influence enzymes involved in neurotransmitter metabolism. For instance, studies have shown that DEAP acts as a precursor for synthesizing compounds with potential medicinal properties, suggesting a role in drug development .
Biological Applications
DEAP has been investigated for various biological applications, including:
- Neuroprotective Effects : DEAP has shown promise in modulating neuroprotective pathways, potentially aiding in the treatment of neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of DEAP may exhibit cytotoxic effects against certain cancer cell lines.
- Herbicide Development : DEAP serves as a building block for synthesizing triketone-containing quinazoline-2,4-dione derivatives that inhibit the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD), crucial for plant biosynthesis .
Case Study 1: Neuroprotective Properties
In a study examining the neuroprotective effects of DEAP derivatives, researchers found that certain modifications to the structure enhanced its ability to protect neuronal cells from oxidative stress. The results indicated significant reductions in cell death rates when treated with these derivatives compared to control groups.
Compound | IC50 (µM) | Cell Line |
---|---|---|
DEAP | 25 | PC12 |
Derivative A | 15 | PC12 |
Derivative B | 10 | SH-SY5Y |
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of DEAP-derived compounds against various cancer cell lines. The findings revealed that certain derivatives exhibited promising cytotoxicity.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
DEAP | 30 | MCF-7 |
Derivative C | 12 | A549 |
Derivative D | 8 | HepG2 |
Properties
IUPAC Name |
diethyl 4-aminobenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWELZQZRNUOFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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